

comparative transcriptomics of Chrysobactinproducing vs. non-producing strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chrysobactin	
Cat. No.:	B1668919	Get Quote

A comparative transcriptomic analysis of **Chrysobactin**-producing and non-producing bacterial strains reveals a coordinated cellular response to iron limitation, centered around the biosynthesis and transport of this siderophore. **Chrysobactin** is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly Erwinia chrysanthemi) to scavenge iron from the environment, a process crucial for its growth and virulence.[1][2] The production of **Chrysobactin** is tightly regulated by iron availability; it is induced under iron-deficient conditions and repressed when iron is plentiful.[3][4][5]

This guide provides a comparative overview of the transcriptomic differences between **Chrysobactin**-producing (wild-type under iron limitation) and non-producing (mutant or wild-type under iron-replete conditions) strains. It includes a summary of differentially expressed genes, detailed experimental protocols for transcriptomic analysis, and visualizations of the **Chrysobactin** biosynthesis pathway and the experimental workflow.

Comparative Analysis of Gene Expression

A direct comparative transcriptomic study between a wild-type **Chrysobactin**-producing strain and a non-producing mutant is not readily available in the published literature. However, based on the known genetics and regulation of **Chrysobactin** synthesis, a representative comparison can be constructed. The primary difference in gene expression would be the significant upregulation of the **Chrysobactin** biosynthesis (cbs) gene cluster in the producing strain.[6][7] This upregulation is a response to iron starvation and is accompanied by changes in the expression of other genes related to iron acquisition and metabolism.[8]







The following table summarizes the expected differentially expressed genes between a **Chrysobactin**-producing strain (e.g., wild-type D. dadantii under iron-limiting conditions) and a non-producing strain (e.g., a cbs mutant or wild-type in iron-rich media).



Gene	Proposed Function	Regulation in Producing Strain
Chrysobactin Biosynthesis & Transport		
cbsA	2,3-dihydroxybenzoate (DHBA) biosynthesis	Upregulated
cbsB	DHBA biosynthesis	Upregulated
cbsC	DHBA biosynthesis	Upregulated
cbsE	DHBA-AMP ligase	Upregulated
cbsF	Non-ribosomal peptide synthetase (NRPS)	Upregulated
cbsH	Putative peptidase, intracellular chrysobactin metabolism	Upregulated
fct	Ferric-chrysobactin outer membrane receptor	Upregulated
Iron Metabolism & Regulation		
fur	Ferric uptake regulator	Downregulated/Post- transcriptionally regulated
feoB	Ferrous iron transport protein	Upregulated
sufA	Fe-S cluster assembly protein	Upregulated
Other Siderophore Systems		
acs genes	Achromobactin biosynthesis	Upregulated
acr	Ferric-achromobactin receptor	Upregulated
General Metabolism		
pfk	Phosphofructokinase	Downregulated
pyk	Pyruvate kinase	Downregulated



Experimental Protocols

This section details the methodology for a comparative transcriptomic analysis of D. dadantii under **Chrysobactin**-producing (iron-depleted) and non-producing (iron-replete) conditions using RNA sequencing (RNA-seq).

- 1. Bacterial Strains and Culture Conditions:
- Strains:Dickeya dadantii 3937 (wild-type).
- Iron-Replete (Non-producing) Conditions: Grow bacteria in a minimal medium supplemented with 100 μM FeCl₃.
- Iron-Depleted (Producing) Conditions: Grow bacteria in the same minimal medium treated with an iron chelator (e.g., 2,2'-dipyridyl) or in iron-limited minimal medium prepared in acid-washed glassware.[9][10]
- Growth: Inoculate cultures and grow to mid-logarithmic phase (OD₆₀₀ of ~0.6) at 30°C with shaking.
- 2. RNA Extraction and Quality Control:
- Harvest bacterial cells by centrifugation.
- Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flashfreezing in liquid nitrogen.
- Extract total RNA using a method suitable for bacteria, such as a TRIzol-based protocol followed by a column cleanup.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer (for purity and concentration) and a bioanalyzer (for integrity, e.g., RIN score).
- 3. RNA-Seq Library Preparation and Sequencing:



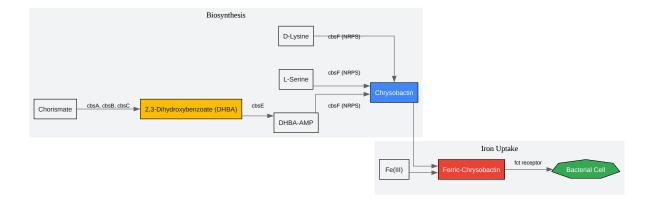
- Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit.
- Construct sequencing libraries from the rRNA-depleted RNA. This typically involves:
 - RNA fragmentation.
 - First-strand cDNA synthesis using reverse transcriptase and random primers.
 - Second-strand cDNA synthesis.
 - End repair, A-tailing, and ligation of sequencing adapters.
 - PCR amplification of the library.
- Perform quality control on the prepared libraries (e.g., using a bioanalyzer and qPCR).
- Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
- 4. Bioinformatic Analysis:
- Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
- Read Mapping: Align the trimmed reads to the Dickeya dadantii 3937 reference genome using a splice-aware aligner like Bowtie2 or BWA.[4]
- Quantification of Gene Expression: Count the number of reads mapping to each annotated gene using tools such as featureCounts or HTSeq.
- Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR to normalize the read counts and identify differentially expressed genes (DEGs) between the iron-depleted and iron-replete conditions.[4] Set a threshold for significance (e.g., |log₂(Fold Change)| > 1 and adjusted p-value < 0.05).
- Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify over-represented biological



processes and pathways.

Visualizations

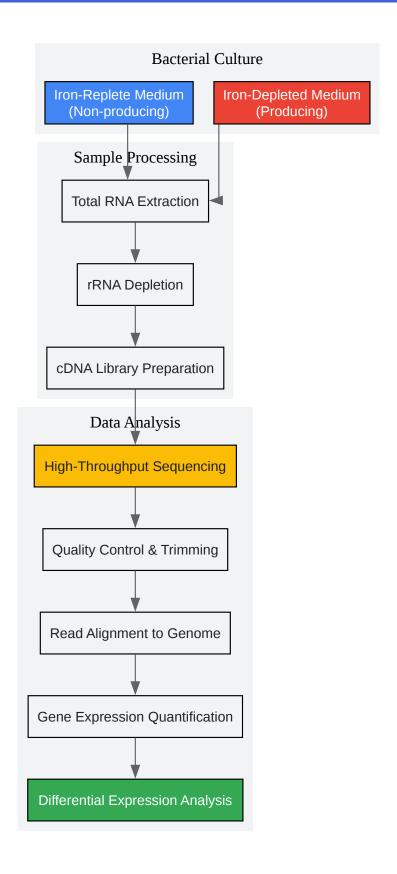
Below are diagrams illustrating the **Chrysobactin** biosynthesis pathway and the experimental workflow for the comparative transcriptomic analysis.



Click to download full resolution via product page

Caption: Simplified pathway of **Chrysobactin** biosynthesis and iron uptake.





Click to download full resolution via product page

Caption: Experimental workflow for comparative transcriptomics using RNA-seq.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Systemic virulence of Erwinia chrysanthemi 3937 requires a functional iron assimilation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysobactin-dependent iron acquisition in Erwinia chrysanthemi. Functional study of a homolog of the Escherichia coli ferric enterobactin esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Cluster Involved in the Biosynthesis of Griseobactin, a Catechol-Peptide Siderophore of Streptomyces sp. ATCC 700974 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erwinia chrysanthemi requires a second iron transport route dependent of the siderophore achromobactin for extracellular growth and plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative transcriptional control of iron transport in Erwinia chrysanthemi involves an ironresponsive two-factor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic analysis of the Erwinia chrysanthemi 3937 chrysobactin iron-transport system: characterization of a gene cluster involved in uptake and biosynthetic pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe(iii)
 coordination Chemical Science (RSC Publishing) DOI:10.1039/D1SC03541J [pubs.rsc.org]
- 8. The effect of iron limitation on the transcriptome and proteome of Pseudomonas fluorescens Pf-5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erwinia chrysanthemi Iron Metabolism: the Unexpected Implication of the Inner Membrane Platform within the Type II Secretion System PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysobactin Siderophores Produced by Dickeya chrysanthemi EC16 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative transcriptomics of Chrysobactin-producing vs. non-producing strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668919#comparative-transcriptomics-of-chrysobactin-producing-vs-non-producing-strains]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com